
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as Cmpd-1, is a small molecule compound that has gained attention in the scientific community due to its potential therapeutic applications. Cmpd-1 has been found to exhibit promising results in various preclinical studies, making it a subject of interest for further research.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide is not fully understood, but it has been suggested that it may act as a protein kinase inhibitor. Protein kinases play a crucial role in various cellular processes, including cell growth and differentiation, and their dysregulation is associated with several diseases. By inhibiting protein kinases, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide may interfere with the signaling pathways that contribute to disease progression.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to have various biochemical and physiological effects. In cancer cells, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to induce cell cycle arrest and apoptosis, leading to reduced cell proliferation. In addition, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to inhibit the migration and invasion of cancer cells. In neurodegenerative disorders, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has several advantages for lab experiments, including its small size and ability to easily penetrate cell membranes. However, one limitation of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide. One potential direction is to further investigate its mechanism of action and identify specific protein kinases that it targets. Additionally, more preclinical studies are needed to determine the efficacy of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide in animal models of various diseases. Furthermore, the development of more soluble analogs of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide may improve its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide involves a multi-step process that starts with the reaction of 5-chloro-2-methoxyaniline and 2-pyridinecarboxaldehyde to form an intermediate compound. This intermediate is then reacted with ethylenediamine to produce the final product, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to inhibit the growth of multiple cancer cell lines, including breast, prostate, and lung cancer cells. In addition, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, N-(5-chloro-2-methoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been found to have neuroprotective properties and has shown potential in the treatment of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClN3O3/c1-22-13-6-5-10(16)8-12(13)19-15(21)14(20)18-9-11-4-2-3-7-17-11/h2-8H,9H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJTWGPXTOUSHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

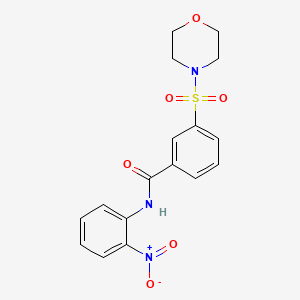
![1-(5-iodo-2-furyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-3,5-dione](/img/structure/B5147517.png)

![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[3-(3-pyridinyl)propyl]butanamide](/img/structure/B5147521.png)
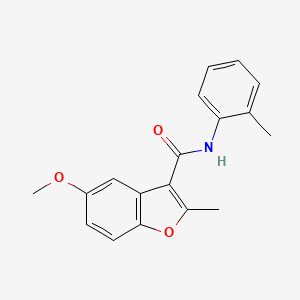
![N-[4-(dimethylamino)phenyl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B5147544.png)
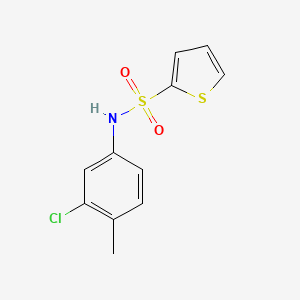
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}nicotinamide](/img/structure/B5147564.png)
![N~1~-isobutyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5147575.png)
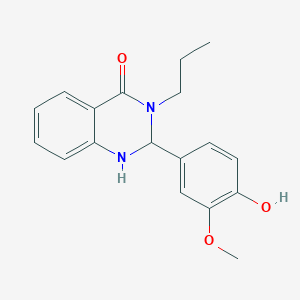
![2-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-1,3-thiazol-2-ylacetamide](/img/structure/B5147589.png)
![1-[(2-methoxyphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5147602.png)
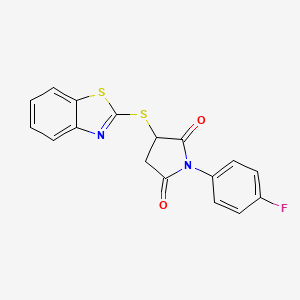
![1-tert-butyl-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5147612.png)